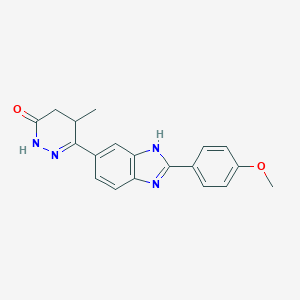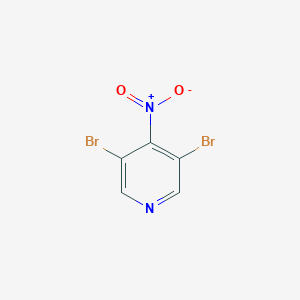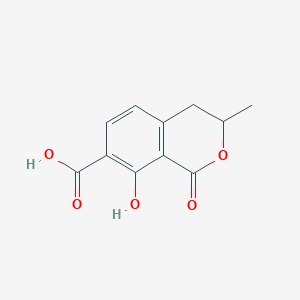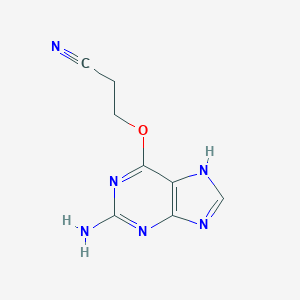![molecular formula C9H14O B044511 (E)-3-[(E)-prop-1-enyl]hex-4-en-2-one CAS No. 116454-35-4](/img/structure/B44511.png)
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one, commonly known as trans-β-farnesene, is a natural organic compound found in various plants and insects. It is a sesquiterpene hydrocarbon with a molecular formula of C15H24 and a molecular weight of 204.36 g/mol. This compound has gained attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of trans-β-farnesene is not fully understood, but it is believed to act on the nervous system of insects, leading to paralysis and death. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Trans-β-farnesene has been found to have various biochemical and physiological effects. In insects, it has been found to act as a pheromone to attract mates and as a warning signal to alert others of danger. In humans, it has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-β-farnesene has several advantages for lab experiments, including its natural origin, easy availability, and low toxicity. However, its instability and low solubility in water can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on trans-β-farnesene. These include further studies on its insecticidal properties and potential use as a natural insecticide, as well as studies on its anti-inflammatory and anti-cancer properties. Additionally, research can be done on the synthesis of trans-β-farnesene using biotransformation methods, which can be more environmentally friendly than chemical synthesis.
Métodos De Síntesis
Trans-β-farnesene can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves the isolation of the compound from plants or insects that produce it. Chemical synthesis involves the use of synthetic methods to produce the compound. Biotransformation involves the use of microorganisms or enzymes to convert precursor compounds into trans-β-farnesene.
Aplicaciones Científicas De Investigación
Trans-β-farnesene has been studied extensively for its potential applications in various fields. In agriculture, it has been found to have insecticidal properties and can be used as a natural insecticide to control pests. In the cosmetic industry, it has been used as a fragrance and flavoring agent due to its pleasant odor. In the pharmaceutical industry, it has been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
116454-35-4 |
|---|---|
Nombre del producto |
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one |
InChI |
InChI=1S/C9H14O/c1-4-6-9(7-5-2)8(3)10/h4-7,9H,1-3H3/b6-4+,7-5+ |
Clave InChI |
OPWMNTIQHYFJLR-YDFGWWAZSA-N |
SMILES isomérico |
C/C=C/C(C(=O)C)/C=C/C |
SMILES |
CC=CC(C=CC)C(=O)C |
SMILES canónico |
CC=CC(C=CC)C(=O)C |
Sinónimos |
4-Hexen-2-one, 3-(1-propenyl)-, (E,E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



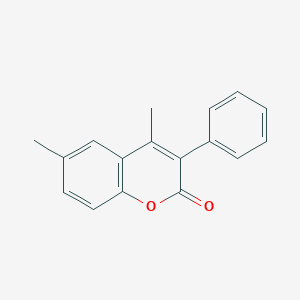
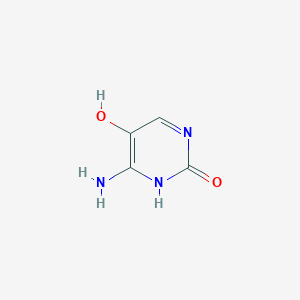
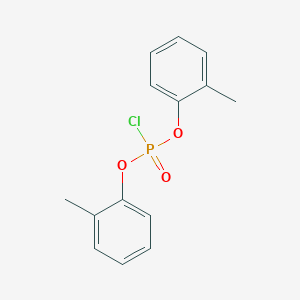
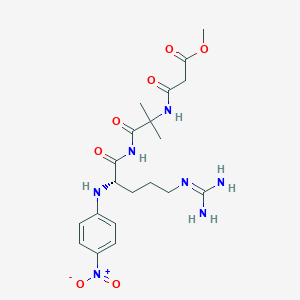
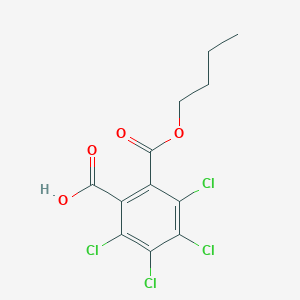
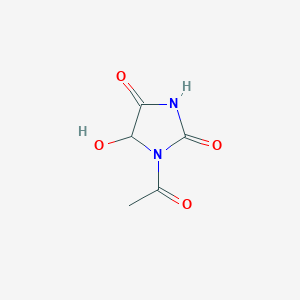
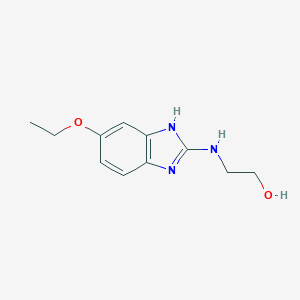
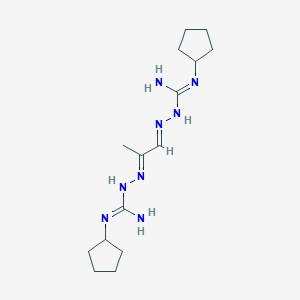
![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)
